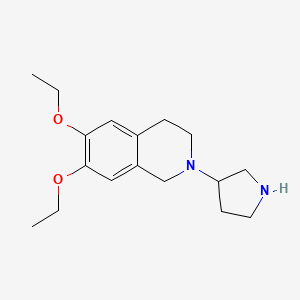![molecular formula C18H14ClNO B15063530 1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol CAS No. 34801-03-1](/img/structure/B15063530.png)
1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a naphthol group and a chlorinated phenyl group, making it a molecule of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol typically involves the condensation reaction between 5-chloro-2-methylaniline and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and recrystallized to obtain the pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s imine group can also participate in redox reactions, contributing to its bioactivity.
Comparación Con Compuestos Similares
- 1-{[(5-Chloro-2-hydroxyphenyl)imino]methyl}-2-naphthol
- 1-{[(5-Chloro-2-methoxyphenyl)imino]methyl}-2-naphthol
- 1-{[(5-Chloro-2-ethylphenyl)imino]methyl}-2-naphthol
Comparison: Compared to its analogs, 1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and biological activity. The chlorinated phenyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
34801-03-1 |
|---|---|
Fórmula molecular |
C18H14ClNO |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
1-[(5-chloro-2-methylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H14ClNO/c1-12-6-8-14(19)10-17(12)20-11-16-15-5-3-2-4-13(15)7-9-18(16)21/h2-11,21H,1H3 |
Clave InChI |
OYTGFKFIGVCBML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)N=CC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


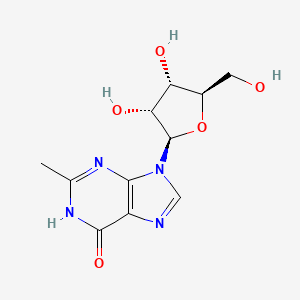
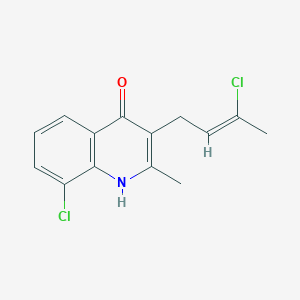
![8-Nitroindolo[1,2-b]isoquinoline-6,12-dione](/img/structure/B15063462.png)
![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15063473.png)
![(3aR,4S,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15063480.png)


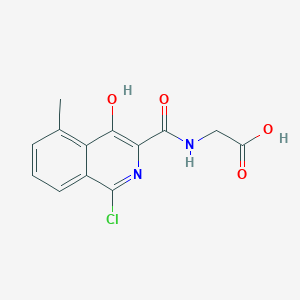
![4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide](/img/structure/B15063508.png)

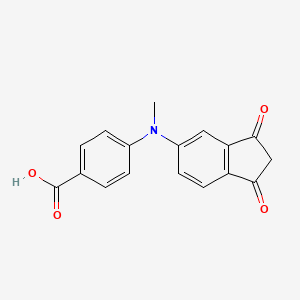
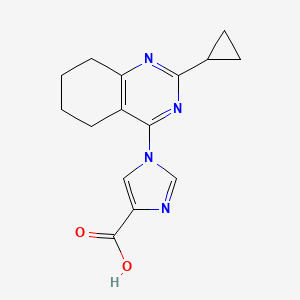
![1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one](/img/structure/B15063532.png)
